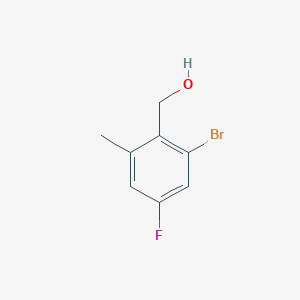
(2-Bromo-4-fluoro-6-methylphenyl)methanol
Descripción general
Descripción
“(2-Bromo-4-fluoro-6-methylphenyl)methanol” is a chemical compound with the molecular formula C8H8BrFO . It is a derivative of phenol, where the phenyl ring is substituted with bromo, fluoro, and methyl groups, and a methanol group is attached to the ring .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-4-fluoro-6-methylphenyl)methanol” consists of a phenyl ring with bromo, fluoro, and methyl substituents, and a methanol group . The InChI code for this compound isInChI=1S/C8H8BrFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthetic Applications : The compound (2-Bromo-4-fluoro-6-methylphenyl)methanol serves as a versatile intermediate in various synthetic pathways. For example, Kobayashi et al. (2013) demonstrated its utility in synthesizing 10-Aryl- and 10-(Arylmethyl)acridin-9(10H)-ones through reactions involving lithiation and subsequent coupling with benzenamines or arylmethanamines, highlighting its role in constructing complex aromatic structures (Kobayashi et al., 2013). Similarly, Sun et al. (2014) reported the gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, where derivatives of the compound were prepared and utilized, showcasing its potential in facilitating regioselective halogenation reactions for the synthesis of complex organic molecules (Sun et al., 2014).
Chemical Transformations : The compound also finds applications in chemical transformations. For instance, Akbaba et al. (2010) explored its use in the total synthesis of biologically active, naturally occurring compounds through a series of reaction steps, demonstrating its role in the synthesis of compounds with potential medicinal applications (Akbaba et al., 2010). This underscores its utility in the construction of complex organic molecules with precise functional group modifications.
Interaction Studies
Molecular Interactions : The interaction of alcohols with derivatives of (2-Bromo-4-fluoro-6-methylphenyl)methanol has been studied to understand hydrogen bonding behaviors. Maity et al. (2011) investigated the alcohol complexes of fluorophenylacetylenes, revealing insights into the hydrogen bonding dynamics and structural motifs of these complexes, which could inform the design of molecular recognition systems or sensors (Maity et al., 2011).
Propiedades
IUPAC Name |
(2-bromo-4-fluoro-6-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-2-6(10)3-8(9)7(5)4-11/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIIPCUCWNTXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CO)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-fluoro-6-methylphenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



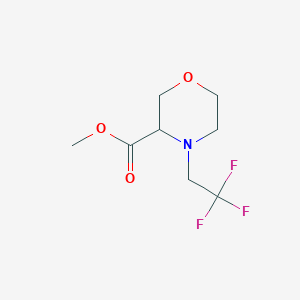

![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)
![N'-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B1381018.png)
![6-Aminobenzo[c]isothiazole](/img/structure/B1381021.png)
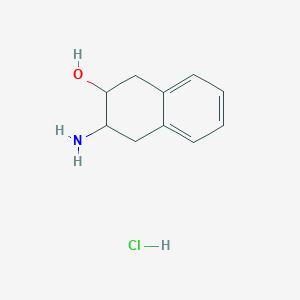
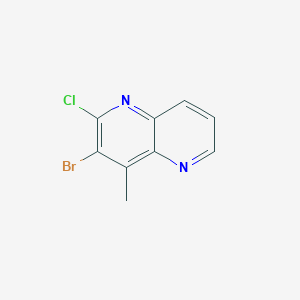

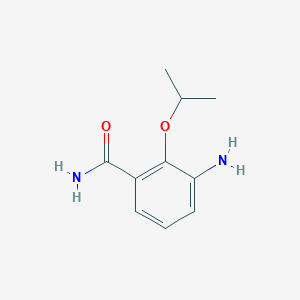
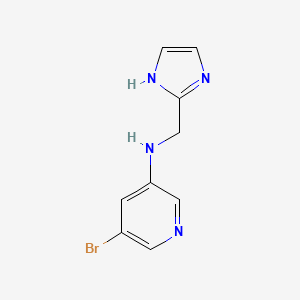
![2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol](/img/structure/B1381031.png)
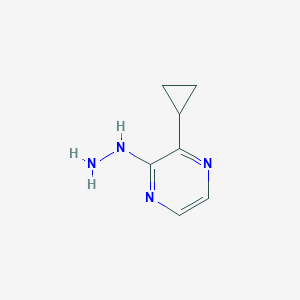
![1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate](/img/structure/B1381033.png)
![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1381036.png)